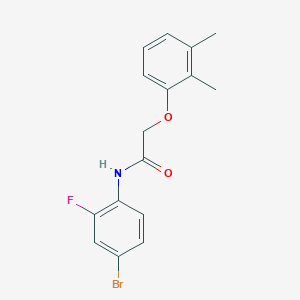
N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide, also known as BFAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFAA has been synthesized by several methods and has been extensively studied for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide is not fully understood. However, it has been suggested that N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a crucial role in the inflammatory response. By inhibiting COX-2 activity, N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) enzymes. Furthermore, N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide has several advantages and limitations for lab experiments. One of the significant advantages of N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide is its high purity and yield, which makes it an ideal compound for various biochemical and pharmacological assays. However, N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide has limited solubility in water, which can make it challenging to use in some experiments. Furthermore, N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide has a relatively short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide. One of the most significant future directions is the development of new synthetic methods for N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide that can improve its yield and purity. Furthermore, the study of N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide's mechanism of action can provide new insights into the role of COX-2 in the inflammatory response and the potential use of COX-2 inhibitors in the treatment of various diseases. Additionally, the study of N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide's effects on cognitive function and memory can provide new avenues for the treatment of neurodegenerative diseases.
Métodos De Síntesis
N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide can be synthesized by several methods. One of the most commonly used methods is the reaction of 2-(2,3-dimethylphenoxy)acetic acid with 4-bromo-2-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide as a white solid in high yield and purity.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide is in the field of medicinal chemistry. N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of neuropathic pain, cancer, and neurodegenerative diseases.
Propiedades
Fórmula molecular |
C16H15BrFNO2 |
|---|---|
Peso molecular |
352.2 g/mol |
Nombre IUPAC |
N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C16H15BrFNO2/c1-10-4-3-5-15(11(10)2)21-9-16(20)19-14-7-6-12(17)8-13(14)18/h3-8H,9H2,1-2H3,(H,19,20) |
Clave InChI |
AGUJSWUQRJJHFQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)Br)F)C |
SMILES canónico |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)Br)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B245972.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B245976.png)


![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B245982.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B245983.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-furamide](/img/structure/B245986.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B245987.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-fluorophenyl)furan-2-carboxamide](/img/structure/B245988.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B245990.png)

![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B245995.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B245996.png)